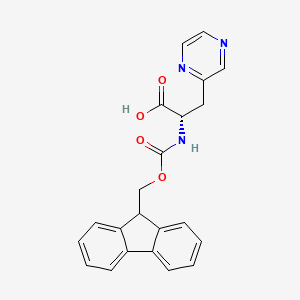

Fmoc-L-Ala(2-pyrazinyl)-OH

Description

Evolution of Amino Acid Building Blocks in Peptide Synthesis Methodologies

The synthesis of peptides has evolved from early solution-phase methods to the now-dominant solid-phase peptide synthesis (SPPS). oup.com A cornerstone of SPPS is the use of amino acid building blocks with temporary protecting groups on the α-amino group and, when necessary, permanent protecting groups on the side chain. oup.com The development of a diverse array of these building blocks, including a vast number of ncAAs, has been instrumental in the advancement of peptide science. mdpi.commdpi.com These building blocks allow for the stepwise and controlled assembly of peptide chains with precisely defined sequences and compositions. oup.com

Strategic Utility of Fluorenylmethoxycarbonyl (Fmoc) Protection in Advanced Synthetic Schemes

The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group widely used for the temporary protection of the α-amino group of amino acids in SPPS. nih.govchempep.com Its key advantage lies in its orthogonality to the acid-labile protecting groups typically used for amino acid side chains. peptide.com This allows for the selective removal of the Fmoc group at each step of peptide elongation without affecting the side-chain protection, a critical feature for the synthesis of complex and modified peptides. nih.govpeptide.com The Fmoc group is generally stable to the acidic conditions used for final cleavage of the peptide from the resin and removal of side-chain protecting groups. chempep.com

Research Scope and Objectives Pertaining to Fmoc-L-Ala(2-pyrazinyl)-OH

This article focuses specifically on the chemical compound Fmoc-L-Ala(2-pyrazinyl)-OH. The objective is to provide a comprehensive overview of its chemical properties, synthesis, and utility as a building block in peptide synthesis. By examining this specific molecule, we aim to illustrate the broader principles and applications of Nα-Fmoc-protected non-canonical amino acids in contemporary chemical biology research.

Chemical Profile of Fmoc-L-Ala(2-pyrazinyl)-OH

| Property | Value |

| IUPAC Name | (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyrazin-2-yl)propanoic acid nih.gov |

| Molecular Formula | C22H19N3O4 nih.gov |

| Molecular Weight | 389.41 g/mol |

| CAS Number | 850013-92-2 nih.gov |

| Appearance | White to off-white solid |

| Chirality | L-configuration |

Synthesis and Characterization

The synthesis of Fmoc-L-Ala(2-pyrazinyl)-OH typically involves two key steps: the synthesis of the unnatural amino acid L-pyrazinylalanine, followed by the protection of its α-amino group with the Fmoc moiety. One established method for the asymmetric synthesis of L-pyrazinylalanine utilizes the Schöllkopf chiral auxiliary, which allows for high enantiomeric excess. acs.orgacademictree.orggrantome.com

Following the synthesis of the free amino acid, the Fmoc group is introduced by reacting it with an Fmoc-donating reagent, such as Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl), under basic conditions. chemicalbook.com The reaction progress can be monitored by techniques like thin-layer chromatography (TLC), and the final product is purified by crystallization or chromatography.

Characterization of Fmoc-L-Ala(2-pyrazinyl)-OH is crucial to confirm its identity and purity. Standard analytical techniques employed include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to verify the chemical structure and the presence of all expected functional groups.

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product.

Applications in Peptide Synthesis

Fmoc-L-Ala(2-pyrazinyl)-OH serves as a valuable building block in Fmoc-based solid-phase peptide synthesis (SPPS). acs.orgevitachem.com Its primary application is the site-specific incorporation of L-pyrazinylalanine into peptide sequences. This allows researchers to systematically investigate the structure-activity relationships of peptides by replacing natural aromatic amino acids like phenylalanine or tyrosine with this non-canonical analogue. acs.org The introduction of the pyrazinyl moiety can influence peptide conformation, receptor binding affinity, and metabolic stability. nih.govacs.org

Research Findings

Studies incorporating L-pyrazinylalanine into bioactive peptides have demonstrated its potential to modulate biological activity. For instance, the replacement of phenylalanine residues in the somatostatin (B550006) analogue d-Trp8-somatostatin-14 with L-pyrazinylalanine was shown to affect binding affinities at human somatostatin receptors (hSST2 and hSST4). acs.org Such studies highlight the utility of Fmoc-L-Ala(2-pyrazinyl)-OH in generating peptide libraries for drug discovery and for probing the molecular determinants of peptide-receptor interactions.

Structure

3D Structure

Properties

Molecular Formula |

C22H19N3O4 |

|---|---|

Molecular Weight |

389.4 g/mol |

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyrazin-2-ylpropanoic acid |

InChI |

InChI=1S/C22H19N3O4/c26-21(27)20(11-14-12-23-9-10-24-14)25-22(28)29-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,12,19-20H,11,13H2,(H,25,28)(H,26,27)/t20-/m0/s1 |

InChI Key |

HQHBUQSZODPWGE-FQEVSTJZSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=NC=CN=C4)C(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=NC=CN=C4)C(=O)O |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Conformational Analysis of Fmoc L Ala 2 Pyrazinyl Oh

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for the complete structural assignment of Fmoc-L-Ala(2-pyrazinyl)-OH in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments provides unambiguous evidence of the molecular framework, connectivity, and stereochemistry.

The ¹H NMR spectrum of Fmoc-L-Ala(2-pyrazinyl)-OH displays characteristic signals for the Fmoc, alanine (B10760859), and pyrazinyl moieties. The aromatic protons of the fluorenyl group typically appear as a series of multiplets in the downfield region of δ 7.30–7.90 ppm. The pyrazinyl protons are also found in the aromatic region but are shifted further downfield to approximately δ 8.50-8.70 ppm due to the electron-withdrawing effect of the two nitrogen atoms in the ring.

The protons of the L-alanine backbone give rise to distinct signals. The α-proton (α-H) typically resonates around δ 4.5-4.7 ppm, appearing as a multiplet due to coupling with the β-protons and the amide proton. The diastereotopic β-protons (β-CH₂) show more complex signals, expected around δ 3.3-3.5 ppm, resulting from their coupling to the α-proton and their distinct spatial environments relative to the bulky pyrazinyl and Fmoc groups. The amide proton (NH) signal is typically observed between δ 7.5-8.5 ppm, and the carboxylic acid proton is a broad singlet at a very downfield shift, often above δ 12.0 ppm.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbons of the urethane and carboxylic acid are the most deshielded, appearing around δ 156 ppm and δ 174 ppm, respectively. The carbons of the fluorenyl group resonate between δ 120–144 ppm, while the pyrazinyl carbons are expected in a similar aromatic region of δ 142-146 ppm. The aliphatic carbons, including the α-carbon (Cα), β-carbon (Cβ), and the Fmoc methylene and methine carbons, are found in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Fmoc-L-Ala(2-pyrazinyl)-OH in DMSO-d₆

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| COOH | ~12.9 (s, br) | ~173.8 |

| Fmoc C=O | - | ~156.2 |

| Fmoc H-9 | ~4.25 (t) | ~46.8 |

| Fmoc CH₂ | ~4.35 (d) | ~65.9 |

| Fmoc Aromatic | ~7.30-7.45 (m), ~7.70 (d), ~7.90 (d) | ~120.2, 125.4, 127.2, 127.8, 140.8, 143.9 |

| NH | ~7.8 (d) | - |

| α-CH | ~4.6 (m) | ~54.5 |

| β-CH₂ | ~3.4 (m) | ~38.0 |

| Pyrazinyl H-3 | ~8.65 (d) | ~144.5 |

| Pyrazinyl H-5 | ~8.55 (dd) | ~143.0 |

| Pyrazinyl H-6 | ~8.50 (d) | ~142.5 |

| Pyrazinyl C-2 | - | ~152.0 |

Note: Predicted values are based on data for analogous compounds, including Fmoc-Ala-OH and substituted pyrazines. Actual shifts may vary. s=singlet, d=doublet, t=triplet, m=multiplet, br=broad.

Two-dimensional NMR experiments are indispensable for confirming the assignments made from 1D spectra and for elucidating the through-bond and through-space correlations within the molecule. nih.gov

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling networks. Key correlations would be observed between the NH proton and the α-H, and sequentially from the α-H to the two β-protons. This confirms the alanine spin system. Within the pyrazinyl ring, correlations between adjacent protons (H-5 and H-6) would also be visible.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to their attached carbons. libretexts.orgnanalysis.com It would definitively link the proton assignments in Table 1 to their corresponding carbon signals (e.g., α-H to Cα, β-CH₂ to Cβ, and each aromatic proton of the Fmoc and pyrazinyl groups to its respective carbon).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information on long-range (2-3 bond) ¹H-¹³C couplings, which is crucial for piecing together the molecular fragments. libretexts.org Expected key correlations include:

From the β-protons to the pyrazinyl C-2 and C-3, confirming the attachment of the side chain.

From the β-protons and α-proton to the carboxylic acid carbonyl carbon (COOH).

From the NH proton to the α-carbon and the urethane carbonyl carbon (Fmoc C=O).

From the Fmoc CH₂ protons to the urethane carbonyl and the Fmoc H-9 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY or ROESY experiment identifies protons that are close in space, providing critical insights into the molecule's preferred conformation. nih.gov For example, NOE cross-peaks between specific protons of the fluorenyl ring and the pyrazinyl ring would indicate a folded conformation where these two aromatic systems are in proximity. Correlations between the α-H and specific Fmoc protons could also define the orientation around the N-Cα bond.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy techniques, including FT-IR and Raman, are used to identify the functional groups present in the molecule and can provide information on hydrogen bonding and conformational states.

The FT-IR spectrum of Fmoc-L-Ala(2-pyrazinyl)-OH is characterized by a series of distinct absorption bands corresponding to the vibrations of its functional groups. A very broad absorption centered around 3300-2500 cm⁻¹ is characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid. The N-H stretch of the urethane group appears as a sharp band around 3300 cm⁻¹. The C-H stretching region (3100-2850 cm⁻¹) contains absorptions for both the aromatic (fluorenyl and pyrazinyl) and aliphatic (alanine and Fmoc) C-H bonds. libretexts.org

The carbonyl stretching region is particularly informative. Two distinct C=O stretching bands are expected: one at ~1720 cm⁻¹ for the urethane carbonyl and another at ~1710 cm⁻¹ for the carboxylic acid carbonyl. The pyrazine (B50134) ring gives rise to characteristic C=C and C=N stretching vibrations in the 1600–1400 cm⁻¹ region. researchgate.net

Table 2: Characteristic FT-IR Absorption Frequencies for Fmoc-L-Ala(2-pyrazinyl)-OH

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 3300-2500 | Broad, Strong |

| N-H Stretch (Urethane) | ~3300 | Medium |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 2980-2850 | Medium |

| C=O Stretch (Urethane) | ~1720 | Strong |

| C=O Stretch (Carboxylic Acid) | ~1710 | Strong |

| N-H Bend | ~1530 | Medium |

| Aromatic C=C & C=N Stretches | 1600-1400 | Medium-Strong |

| Aromatic C-H Out-of-Plane Bend | 900-675 | Strong |

Raman spectroscopy provides complementary vibrational information, particularly for non-polar bonds and symmetric vibrations. The spectrum of Fmoc-L-Ala(2-pyrazinyl)-OH would be dominated by strong signals from the aromatic rings. The symmetric "ring breathing" modes of the fluorenyl and pyrazinyl rings are expected to be particularly intense. nih.gov For pyrazine, a prominent ring vibration is often observed near 1020 cm⁻¹. nih.govresearchgate.net Raman spectroscopy is highly sensitive to the planarity and substitution of aromatic systems, making it a useful tool for studying conformational changes that affect the electronic structure of the pyrazinyl and fluorenyl groups.

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Chromophore/Fluorophore Properties

The electronic properties of Fmoc-L-Ala(2-pyrazinyl)-OH are dictated by its two main chromophores: the fluorenyl group of the Fmoc moiety and the pyrazinyl ring.

UV-Vis Absorption: The UV-Vis absorption spectrum is expected to be a superposition of the absorptions from these two systems. The Fmoc group exhibits strong π→π* transitions, with characteristic absorption maxima typically observed around 265 nm and a weaker band near 300 nm. nih.gov The pyrazine ring possesses both n→π* and π→π* transitions. The π→π* transitions typically occur at shorter wavelengths (<270 nm), while the weaker n→π* transition is found at longer wavelengths, often above 300 nm. The combination of these chromophores results in a broad and strong absorption profile across the UV region.

Fluorescence Spectroscopy: Both the Fmoc group and the pyrazinyl moiety have the potential to fluoresce. The Fmoc group is a well-known fluorophore, typically excited around 300 nm and emitting around 310-320 nm. However, many pyrazine derivatives are also highly fluorescent. researchgate.net The fluorescence properties of the combined molecule would depend on the efficiency of energy transfer between the two groups. It is likely that excitation into the absorption bands of the Fmoc group could lead to emission from the pyrazinyl group if efficient Förster resonance energy transfer (FRET) occurs. The pyrazinyl emission is expected at a longer wavelength than that of the Fmoc group, and its exact position and quantum yield would be sensitive to solvent polarity and local environment, making it a potentially useful probe for conformational studies.

Analysis of Pyrazinyl Moiety Electronic Transitions

The pyrazinyl moiety, a nitrogen-containing heterocyclic aromatic ring, exhibits characteristic electronic transitions in the ultraviolet-visible (UV-Vis) spectrum. These transitions are primarily of two types: n→π* and π→π* transitions. The lone pair of electrons on the nitrogen atoms can be excited to an antibonding π* orbital, resulting in an n→π* transition. Additionally, electrons in the aromatic π system can be promoted to antibonding π* orbitals, giving rise to π→π* transitions.

In pyrazine itself, the n→π* transitions are typically observed as a weaker, longer-wavelength absorption band, while the π→π* transitions appear as more intense absorptions at shorter wavelengths. The gas-phase UV absorption spectrum of pyrazine shows two broad bands with maxima at approximately 256 nm and 317 nm. researchgate.net The substitution of the pyrazine ring, as in Fmoc-L-Ala(2-pyrazinyl)-OH, is expected to influence the energy of these transitions. The alanine side chain, being an alkyl substituent, is likely to cause a slight bathochromic (red) shift of these absorption bands.

The electronic absorption spectra of pyrazine derivatives are sensitive to solvent polarity. Polar solvents can lead to a blue shift (hypsochromic shift) of n→π* transitions due to the stabilization of the non-bonding electrons in the ground state. montana.edu Conversely, π→π* transitions may exhibit either a red or blue shift depending on the relative polarity of the ground and excited states.

| Transition Type | Typical Wavelength Range (nm) for Pyrazine | Expected Influence of Alanine Substituent | Expected Solvent Effects (Polar Solvent) |

|---|---|---|---|

| n→π | ~300-330 | Slight Red Shift | Blue Shift |

| π→π | ~250-280 | Slight Red Shift | Variable (Red or Blue Shift) |

Fmoc Chromophore Contributions and Interactions

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a strong chromophore that significantly contributes to the UV-Vis absorption spectrum of Fmoc-L-Ala(2-pyrazinyl)-OH. The fluorenyl moiety possesses an extensive π-electron system, leading to intense π→π* transitions. Typically, Fmoc-protected amino acids exhibit strong absorption bands in the UV region, with characteristic peaks around 265 nm and a more intense peak near 300 nm. The latter is often utilized for the quantification of Fmoc-containing compounds.

The absorption profile of the Fmoc group can be influenced by its local environment and interactions with other chromophores within the molecule. In Fmoc-L-Ala(2-pyrazinyl)-OH, the close proximity of the pyrazinyl ring to the fluorenyl group of the Fmoc moiety could lead to intramolecular π-π stacking interactions. Such interactions can perturb the electronic energy levels of both chromophores, potentially resulting in shifts in their absorption maxima and changes in their molar absorptivity. These spectral shifts can provide valuable information about the conformational preferences of the molecule in solution.

| Chromophore | Typical Absorption Maxima (nm) | Transition Type |

|---|---|---|

| Fmoc Group | ~265, ~300 | π→π* |

Circular Dichroism (CD) Spectroscopy for Chiral Conformation Assessment

Circular dichroism (CD) spectroscopy is a powerful technique for probing the chiral environment of a molecule. In Fmoc-L-Ala(2-pyrazinyl)-OH, the chirality arises from the L-alanine stereocenter. The CD spectrum provides information about the secondary structure and conformational preferences of the molecule in solution.

Furthermore, Fmoc-protected amino acids are known to self-assemble into ordered structures, such as β-sheets and nanofibers, which can be detected by CD spectroscopy. nih.gov The formation of such ordered aggregates can induce strong CD signals, providing insights into the intermolecular organization of Fmoc-L-Ala(2-pyrazinyl)-OH under specific conditions. The presence of aromatic side chains is known to influence the CD spectra of helical peptides, and similar effects can be anticipated for the self-assembled structures of this compound. stanford.edu

X-ray Crystallography for Solid-State Molecular Architecture

While a specific crystal structure for Fmoc-L-Ala(2-pyrazinyl)-OH is not publicly available, the solid-state molecular architecture can be inferred from the known crystal structures of other Fmoc-protected amino acids. X-ray crystallography of small molecules provides precise information about bond lengths, bond angles, and intermolecular interactions in the solid state.

For Fmoc-amino acids, the crystal packing is typically dominated by a combination of hydrogen bonding and π-π stacking interactions. The carboxylic acid group of one molecule can form hydrogen bonds with the carbamate (B1207046) group or another carboxylic acid group of a neighboring molecule. Concurrently, the aromatic fluorenyl rings of the Fmoc groups tend to stack with each other, contributing to the stability of the crystal lattice. rsc.org

Computational and Theoretical Investigations on Fmoc L Ala 2 Pyrazinyl Oh

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. These methods solve the Schrödinger equation (or a simplified form) to provide detailed information about electron distribution and energy levels.

For Fmoc-L-Ala(2-pyrazinyl)-OH, DFT calculations would be particularly useful in understanding how the electronic properties of the fluorenylmethoxycarbonyl (Fmoc) group, the alanine (B10760859) backbone, and the pyrazinyl ring influence each other.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental concept within quantum chemistry that explains chemical reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals are crucial in determining how a molecule will interact with other reagents.

A hypothetical FMO analysis of Fmoc-L-Ala(2-pyrazinyl)-OH would likely reveal that the HOMO is distributed over the electron-rich aromatic systems—the fluorenyl group of the Fmoc moiety and the pyrazinyl ring. The LUMO, conversely, would likely be centered on the more electron-deficient regions of these same aromatic systems. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

Table 1: Key Reactivity Descriptors from FMO Analysis

| Descriptor | Formula | Interpretation for Fmoc-L-Ala(2-pyrazinyl)-OH (Hypothetical) |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. A lower value, influenced by the extensive π-systems, would suggest relative ease of oxidation. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. The pyrazinyl and fluorenyl groups would contribute to its ability to accept electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. A smaller HOMO-LUMO gap would result in lower hardness, indicating higher reactivity. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | The "escaping tendency" of electrons. This would be influenced by the overall electron-donating/withdrawing nature of the substituents. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the ability to accept electrons. The presence of the electron-withdrawing pyrazinyl ring would likely result in a significant electrophilicity index. |

Electrostatic Potential Mapping

An electrostatic potential (ESP) map is a visual representation of the charge distribution within a molecule. It is generated by calculating the electrostatic potential at the surface of the molecule. Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For Fmoc-L-Ala(2-pyrazinyl)-OH, an ESP map would be expected to show:

Negative Potential: Concentrated around the nitrogen atoms of the pyrazinyl ring and the oxygen atoms of the carboxyl and carbamate (B1207046) groups. These sites would be the primary locations for hydrogen bond acceptance. figshare.com

Positive Potential: Located on the hydrogen atoms of the carboxylic acid and the N-H group of the carbamate, making them hydrogen bond donors.

Aromatic Systems: The face of the fluorenyl and pyrazinyl rings would exhibit a complex potential, with regions of negative potential above and below the plane of the rings (π-electron clouds) and positive potential around the edges (hydrogen atoms).

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solution Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the conformational dynamics, solvent interactions, and self-assembly processes of molecules like Fmoc-L-Ala(2-pyrazinyl)-OH.

Solvent Interaction Studies

The behavior of Fmoc-L-Ala(2-pyrazinyl)-OH in solution is critical for its application in peptide synthesis and materials science. MD simulations can model the interactions between the solute and solvent molecules at an atomic level.

In a polar solvent like water, simulations would likely show the formation of a structured solvation shell around the molecule. Key interactions would include:

Hydrogen bonding between water molecules and the carboxyl group, the carbamate linker, and the nitrogen atoms of the pyrazinyl ring. nih.govrsc.org

Hydrophobic hydration around the aromatic fluorenyl and pyrazinyl rings, where water molecules form a "cage-like" structure to minimize disruption of the hydrogen-bonding network.

In non-polar organic solvents, the simulations would reveal different interaction patterns, with solvent molecules interacting more favorably with the hydrophobic regions of the Fmoc group.

Self-Assembly Propensity and Mechanism (e.g., π-π stacking, hydrogen bonding)

Fmoc-protected amino acids are well-known for their ability to self-assemble into ordered nanostructures, such as fibers and gels. beilstein-journals.orgnih.govresearchgate.netrsc.org This self-assembly is driven by a combination of non-covalent interactions. MD simulations are an ideal tool to investigate the atomistic details of this process for Fmoc-L-Ala(2-pyrazinyl)-OH.

The primary driving forces for the self-assembly of Fmoc-L-Ala(2-pyrazinyl)-OH would be:

π-π Stacking: The aromatic fluorenyl groups of the Fmoc moiety have a strong tendency to stack on top of each other, which is a major driving force for the self-assembly of many Fmoc-amino acids. nih.govnih.gov The pyrazinyl ring would also participate in π-π stacking interactions, potentially leading to more complex and ordered assemblies compared to simple aliphatic or phenyl-containing Fmoc-amino acids. mdpi.comresearchgate.netresearchgate.netnih.govacs.org

Hydrogen Bonding: The carboxylic acid and N-H groups can form intermolecular hydrogen bonds, creating a network that stabilizes the self-assembled structure. The nitrogen atoms in the pyrazinyl ring can also act as hydrogen bond acceptors, further strengthening the assembly. figshare.comnih.gov

Spectroscopic Property Predictions and Validation

Quantum chemical calculations can be used to predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation of the computational model.

For Fmoc-L-Ala(2-pyrazinyl)-OH, the following spectroscopic properties could be predicted:

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. This would allow for the assignment of the characteristic peaks in an experimental IR spectrum, such as the C=O stretching vibrations of the carboxyl and carbamate groups, the N-H bending, and the aromatic C-H and C=C stretching modes of the fluorenyl and pyrazinyl rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the 1H and 13C atoms can be calculated and compared to experimental NMR spectra to confirm the molecular structure.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to the absorption bands in a UV-Vis spectrum. The predicted spectrum would likely show strong absorptions in the UV region due to the π-π* transitions of the aromatic fluorenyl and pyrazinyl systems.

By comparing these predicted spectra with experimental measurements, researchers can validate the accuracy of the computational models used, providing confidence in the other theoretical predictions made about the molecule's structure, reactivity, and behavior.

Ligand-Binding Pocket Analysis (Theoretical Studies)

Following a comprehensive search of available scientific literature and computational chemistry databases, no specific theoretical studies detailing the ligand-binding pocket analysis of Fmoc-L-Ala(2-pyrazinyl)-OH were identified. While computational methods such as molecular docking and molecular dynamics simulations are standard approaches for predicting the interaction of small molecules with protein targets, it appears that Fmoc-L-Ala(2-pyrazinyl)-OH has not yet been the subject of such published research.

Theoretical ligand-binding pocket analysis involves the use of computational models to predict and analyze the interactions between a ligand, such as Fmoc-L-Ala(2-pyrazinyl)-OH, and the active or allosteric sites of a protein. These studies are crucial for understanding the potential biological targets of a compound and for the rational design of new therapeutic agents. The process typically involves:

Target Identification: Selecting a protein of interest based on its relevance to a particular disease or biological process.

Molecular Docking: A computational technique that predicts the preferred orientation of a ligand when bound to a protein target. This method scores different binding poses based on factors like shape complementarity and intermolecular interactions.

Molecular Dynamics Simulations: A method that simulates the physical movements of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the dynamics of their interactions.

Binding Free Energy Calculations: These calculations estimate the strength of the interaction between the ligand and the protein, providing a quantitative measure of binding affinity.

The analysis of these simulations can reveal key amino acid residues within the binding pocket that form significant interactions with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, ionic bonds, and pi-stacking interactions.

Although no specific data exists for Fmoc-L-Ala(2-pyrazinyl)-OH, the pyrazinyl group, a six-membered aromatic ring containing two nitrogen atoms, suggests the potential for specific types of interactions. The nitrogen atoms can act as hydrogen bond acceptors, while the aromatic ring can participate in pi-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within a protein's binding pocket. The L-alanine backbone provides further opportunities for hydrogen bonding and hydrophobic interactions.

Future computational studies on Fmoc-L-Ala(2-pyrazinyl)-OH would be necessary to elucidate its specific binding modes and identify its potential protein targets. Such research would provide valuable insights into its pharmacological potential and guide further experimental investigations.

Applications in Advanced Peptide and Protein Chemistry Research

Integration of Fmoc-L-Ala(2-pyrazinyl)-OH into Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the predominant method for the chemical synthesis of peptides. researchgate.netnih.gov The use of Fmoc-L-Ala(2-pyrazinyl)-OH in standard Fmoc/tBu-based SPPS protocols allows for the site-specific incorporation of a pyrazinyl group into a peptide sequence. mesalabs.com

Coupling Efficiency and Reaction Kinetics in SPPS

The reaction kinetics can be influenced by factors such as the concentration of the activated amino acid, the nature of the coupling reagents, and the reaction temperature. researchgate.net For instance, increasing the concentration of the Fmoc-amino acid can lead to a higher rate of conversion. researchgate.net Monitoring the coupling reaction using standard methods like the Kaiser test or real-time monitoring techniques can ensure the reaction goes to completion. iris-biotech.de

Table 1: General Coupling Conditions for Fmoc-Amino Acids in SPPS

| Parameter | Condition |

| Resin | Standard resins (e.g., Wang, Rink Amide) |

| Fmoc-Amino Acid | 2-5 equivalents |

| Coupling Reagent | e.g., HBTU, HATU, HCTU (2-5 equivalents) |

| Base | e.g., DIPEA (4-10 equivalents) |

| Solvent | DMF or NMP |

| Reaction Time | 30 minutes to 2 hours |

| Temperature | Room temperature |

This table presents generalized conditions and may require optimization for specific peptide sequences and for the incorporation of Fmoc-L-Ala(2-pyrazinyl)-OH.

Minimization of Side Reactions during Incorporation (e.g., diketopiperazine formation)

A common side reaction in Fmoc-SPPS is the formation of diketopiperazines (DKPs), particularly when a dipeptide is attached to the resin. nih.govnih.goviris-biotech.de This occurs when the deprotected N-terminal amino group of the second amino acid attacks the ester linkage to the resin, leading to the cleavage of the dipeptide as a cyclic DKP. iris-biotech.de Sequences containing proline at the C-terminus are especially prone to this side reaction. iris-biotech.de

When incorporating Fmoc-L-Ala(2-pyrazinyl)-OH as the second amino acid in a sequence, there is a potential risk of DKP formation. To mitigate this, several strategies can be employed:

Use of bulky C-terminal protecting groups: These can sterically hinder the cyclization reaction.

Incorporation of dipeptides: Coupling a pre-formed dipeptide, such as Fmoc-Xaa-Ala(2-pyrazinyl)-OH, can bypass the vulnerable dipeptide-resin intermediate. iris-biotech.deiris-biotech.de

Modification of deprotection conditions: Using alternative bases to piperidine (B6355638) or shorter deprotection times can reduce the propensity for DKP formation. nih.gov

Another potential side reaction is racemization, which can be minimized by using appropriate coupling reagents and avoiding prolonged pre-activation times. nih.gov

Impact on Peptide Solubility and Purification

The purification of peptides containing pyrazinylalanine is typically achieved using reversed-phase high-performance liquid chromatography (RP-HPLC). bachem.comnih.gov The hydrophobicity of the pyrazinyl group will affect the retention time of the peptide on the C18 column. The purification protocol, including the gradient of the mobile phase (typically a mixture of water and acetonitrile (B52724) with an ion-pairing agent like trifluoroacetic acid), may need to be optimized to achieve a good separation of the target peptide from impurities. bachem.comknauer.net

Role in Solution-Phase Peptide Synthesis

While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for the large-scale production of shorter peptides or for the synthesis of peptide fragments for subsequent ligation. ug.edu.pluochb.cz Fmoc-L-Ala(2-pyrazinyl)-OH can be readily utilized in solution-phase synthesis. ekb.eg The principles of protecting group strategy and coupling methodologies are similar to SPPS, involving the activation of the carboxyl group and reaction with the free amine of another amino acid or peptide. uochb.cz Purification in solution-phase synthesis often relies on extraction and crystallization, and the physicochemical properties imparted by the pyrazinyl group can be leveraged in these purification strategies. researchgate.netresearchgate.net

Design and Synthesis of Peptides with Enhanced Structural Features or Reactivity

The pyrazinyl moiety of Fmoc-L-Ala(2-pyrazinyl)-OH is not merely a structural component but also a functional handle that can be exploited for further chemical modifications, particularly for introducing bio-orthogonal functionalities. uochb.czuochb.cznih.gov

Introduction of Bio-orthogonal Functionalities via the Pyrazinyl Moiety (e.g., inverse electron demand Diels-Alder reactions, crosslinking)

The pyrazine (B50134) ring is an electron-deficient diene, which makes it an excellent reaction partner in inverse electron demand Diels-Alder (IEDDA) reactions. nih.govmedsci.orgwikipedia.org This type of "click chemistry" is characterized by its high speed, selectivity, and biocompatibility, making it a powerful tool for bioconjugation. nih.govnih.govresearchgate.net

By incorporating Fmoc-L-Ala(2-pyrazinyl)-OH into a peptide sequence, the pyrazinyl group can serve as a latent bio-orthogonal handle. This handle can then react specifically with an electron-rich dienophile, such as a strained alkene (e.g., trans-cyclooctene) or alkyne, that is attached to another molecule of interest (e.g., a fluorescent dye, a drug molecule, or another peptide). nih.govnih.gov This reaction proceeds rapidly under mild, physiological conditions without the need for a catalyst, allowing for the specific labeling and conjugation of peptides in complex biological environments. nih.govnih.gov The reaction between a 1,2,4,5-tetrazine (B1199680) (another common diene in IEDDA) and a dienophile results in a dihydropyrazine (B8608421) product, which can be oxidized to a pyrazine. researchgate.net The pyrazinyl moiety from Fmoc-L-Ala(2-pyrazinyl)-OH provides a pre-formed, stable diene for such reactions.

Furthermore, the pyrazinyl group can be utilized for peptide cross-linking. By incorporating two pyrazinylalanine residues into a peptide or between two separate peptide chains, it is possible to induce covalent cross-linking through various chemical strategies, potentially involving the nitrogen atoms of the pyrazine ring or through reactions that form bridges between the rings. This can be used to stabilize specific peptide conformations, such as alpha-helices or beta-sheets, or to create well-defined peptide architectures. google.com

Metal Coordination Potential of the Pyrazinyl Side Chain in Metallopeptides

The pyrazinyl side chain of L-Ala(2-pyrazinyl)-OH introduces a potent metal-binding site into the peptide backbone. The two nitrogen atoms in the pyrazine ring are Lewis bases, capable of coordinating with a variety of transition metal ions. mdpi.commdpi.com This property is of significant interest in the field of metallopeptide design, where peptides are engineered to bind metal ions for applications in catalysis, diagnostics, and therapeutics. rsc.orgroyalsocietypublishing.org

The incorporation of pyrazinylalanine into a peptide sequence provides a well-defined coordination site. Peptides are inherently versatile ligands, and the introduction of specific metal-binding amino acids allows for the creation of scaffolds with tailor-made properties. nih.gov The pyrazine moiety can participate in the formation of stable complexes with metal ions such as copper(II), acting as a ditopic ligand. mdpi.com Research on pyrazine carboxamides has shown that the pyrazine nitrogen, often in conjunction with an adjacent amide oxygen, can form strong chelate rings with metal ions, with Cu(II)-ligand bond distances typically in the range of 1.93 to 2.08 Å. mdpi.com This coordination ability is critical for stabilizing specific peptide conformations and for creating catalytically active centers within a peptide framework. nih.gov The predictable coordination geometry of the pyrazine ring makes Fmoc-L-Ala(2-pyrazinyl)-OH a valuable tool for constructing artificial metalloenzymes and functional metallopeptides. rsc.orgroyalsocietypublishing.org

| Property | Description | Significance in Metallopeptide Design | Supporting Evidence [Citations] |

|---|---|---|---|

| Coordination Sites | The two nitrogen atoms of the pyrazine ring act as Lewis basic donor sites for metal ions. | Provides specific, programmable locations for metal binding within a peptide sequence. | mdpi.commdpi.com |

| Chelation | The pyrazine nitrogen can coordinate in concert with other nearby donor atoms (e.g., backbone amides) to form stable chelate structures with metal ions. | Enhances the stability and affinity of the metal-peptide complex. | mdpi.com |

| Bridging Ligand | The 1,4-disposed nitrogen atoms allow the pyrazine ring to bridge two different metal centers. | Enables the construction of polynuclear metal complexes and coordination polymers with defined architectures. | massey.ac.nz |

| Compatible Metals | Demonstrated coordination with various transition metals, including Copper(II) (Cu²⁺) and Platinum(II) (Pt²⁺). | Offers versatility in creating metallopeptides with different catalytic or electronic properties. | mdpi.comnih.gov |

Probes for Protein Labeling and Conjugation Strategies

The chemical properties of the pyrazine ring make Fmoc-L-Ala(2-pyrazinyl)-OH a candidate for use in protein labeling and bioconjugation. researchgate.net Bioconjugation strategies often rely on the introduction of unique chemical handles into a peptide or protein that can undergo specific reactions. Pyrazine derivatives have been successfully used in the synthesis of bioconjugates, for instance, by linking them to peptides to create bivalent inhibitors that target protein-protein interfaces. nih.gov

Furthermore, many pyrazine derivatives exhibit intrinsic fluorescence, a critical property for probes used in bioimaging and sensing applications. nii.ac.jpacs.orgresearchgate.net The fluorescence properties, such as emission wavelength and quantum yield, can be sensitive to the local environment and can be tuned by modifying substituents on the pyrazine ring. nii.ac.jp While some pyrazine compounds are non-emissive in the solid state, others show intense fluorescence, with colors ranging from yellow to red depending on their crystalline packing and electronic structure. nii.ac.jp This suggests that a peptide containing a pyrazinylalanine residue could potentially serve as a fluorescent probe to report on binding events or conformational changes. The development of pyrazine-based fluorescent probes for detecting specific analytes like hydrogen sulfide (B99878) highlights their potential in creating responsive biological sensors. rsc.org

| Application | Underlying Principle | Example/Potential Use | Supporting Evidence [Citations] |

|---|---|---|---|

| Bioconjugation Handle | The pyrazine ring can be functionalized with linkers for attachment to other molecules (e.g., drugs, reporter tags). | Synthesis of peptide-drug conjugates or bivalent inhibitors for targeting specific proteins. | researchgate.netnih.gov |

| Fluorescent Probe | Pyrazine derivatives can exhibit intrinsic fluorescence, which may be sensitive to the local environment. | Designing peptides that signal binding events or environmental changes through a change in fluorescence. | nii.ac.jpacs.orgrsc.org |

| Metal-Mediated Labeling | The metal-coordinating ability of the pyrazine can be used to specifically attach metal-based labels or imaging agents. | Development of metallopeptide probes for targeted imaging or as catalysts tethered to a protein. | mdpi.com |

Contribution to Foldamer and Supramolecular Chemistry Research

Self-Assembling Peptide Systems

The self-assembly of peptides into well-ordered nanostructures is a cornerstone of supramolecular chemistry and materials science. nih.gov Fmoc-L-Ala(2-pyrazinyl)-OH is well-suited to contribute to this field due to two key molecular features: the N-terminal Fmoc group and the aromatic pyrazinyl side chain. The Fmoc group itself is a powerful driver of self-assembly, promoting the formation of hydrogels and other nanostructures through π-π stacking interactions. frontiersin.org

The pyrazinyl side chain adds another layer of control over the self-assembly process. Aromatic interactions are known to be a primary driving force in the formation of ordered amyloid-like assemblies from short peptides. nih.govrsc.org The π-π stacking of aromatic side chains provides not only energetic stabilization but also directionality, guiding the peptides to form structures like β-sheets, nanofibers, and nanotubes. nih.govacs.org The incorporation of a pyrazine ring, an electron-deficient aromatic system, can lead to specific stacking interactions with other aromatic residues (both electron-rich and electron-poor), allowing for precise control over the resulting supramolecular architecture. nih.govnih.gov These interactions, combined with backbone hydrogen bonding, can drive the formation of stable, hierarchical structures like hydrogels, which have applications in tissue engineering and drug delivery. frontiersin.orgacs.org

| Driving Force | Molecular Origin | Effect on Self-Assembly | Supporting Evidence [Citations] |

|---|---|---|---|

| π-π Stacking (Fmoc) | The large, planar fluorenyl group at the N-terminus. | Promotes aggregation and is a key factor in the hydrogelation of many Fmoc-amino acids and dipeptides. | frontiersin.org |

| π-π Stacking (Pyrazinyl) | The aromatic pyrazine ring on the amino acid side chain. | Provides directionality and stability, guiding the formation of ordered nanostructures like β-sheets and fibrils. | nih.govrsc.orgacs.org |

| Hydrogen Bonding | Amide groups in the peptide backbone. | Stabilizes secondary structures (e.g., β-sheets) which form the basis of larger fibrillar assemblies. | frontiersin.orgacs.org |

| Hydrophobic Interactions | The nonpolar character of the aromatic groups and the peptide backbone. | Drives the aggregation of peptide molecules in aqueous environments to minimize contact with water. | nih.govfrontiersin.org |

Scaffold for Ordered Nanostructures

Beyond simple self-assembly, Fmoc-L-Ala(2-pyrazinyl)-OH can be used as a building block, or "tecton," for the rational design of highly ordered nanostructures. beilstein-journals.orgrsc.org Pyrazine-based molecules have been explicitly used to create two- and three-dimensional supramolecular architectures with defined shapes and tunable nanocavities. beilstein-journals.orgrsc.org When incorporated into a peptide sequence, the pyrazinylalanine residue can direct the assembly into specific morphologies.

The ability of the pyrazine ring to act as a coordination ligand for metal ions adds another dimension of control. massey.ac.nz By introducing metal ions to a solution of pyrazinyl-containing peptides, it is possible to trigger the formation of coordination polymers or metal-organic frameworks where the peptide units are cross-linked into a rigid, ordered network. mdpi.comacs.org This approach allows for the creation of materials with higher stability and more complex architectures than those formed by non-covalent interactions alone. The resulting nanostructures, which can range from fibers and tapes to more complex 3D networks, have potential applications in catalysis, separation, and as functional biomaterials. dovepress.combilkent.edu.tr The use of peptides as the organic linker in these structures ensures biocompatibility and offers the potential for creating "smart" materials that can respond to biological stimuli. nih.gov

| Nanostructure Type | Formation Principle | Potential Application | Supporting Evidence [Citations] |

|---|---|---|---|

| Nanofibers/Nanotubes | Hierarchical self-assembly driven by π-π stacking and hydrogen bonding. | Drug delivery, tissue engineering, hydrogel formation. | nih.govnih.govbilkent.edu.tr |

| 2D Sheets/Adlayers | Surface-mediated self-assembly on substrates like graphite. | Molecular electronics, functional surfaces. | beilstein-journals.orgnih.gov |

| Coordination Polymers | Metal-ion-directed assembly where pyrazine acts as a bridging ligand. | Catalysis, gas storage, sensing. | massey.ac.nzacs.org |

| Foldamers | Incorporation into oligomers with a stable, predictable folded conformation. | Mimicking protein surfaces, developing novel therapeutics. | uni-muenchen.denih.govnih.gov |

Research on Mechanistic Insights and Unforeseen Reactivities of the Pyrazinyl Moiety

Photophysical Properties and Photosensitization

The photophysical properties of a molecule dictate its interaction with light, including absorption and emission characteristics. While specific, detailed photophysical data for Fmoc-L-Ala(2-pyrazinyl)-OH is not extensively documented in the literature, the behavior of the pyrazine (B50134) chromophore is well-understood from studies on related compounds.

Pyrazine is an electron-deficient aromatic heterocycle. Its derivatives are known to exhibit interesting photophysical and, in some cases, photosensitizing properties. For instance, pyrazine-functionalized carbazole (B46965) derivatives have been shown to possess photosensitive activity. mostwiedzy.pl The pyrazine ring itself can act as an electron-accepting unit in "push-pull" molecular scaffolds, which are designed for applications like dye-sensitized solar cells. mdpi.com In these systems, the pyrazine moiety facilitates intramolecular charge transfer (ICT) upon photoexcitation. mdpi.com

The fluorescence properties of pyrazine derivatives can be highly sensitive to their chemical environment. Studies on pyrazine-boron complexes have demonstrated solvatochromism, where the absorption and fluorescence wavelengths shift depending on the polarity of the solvent. acs.org Similarly, the introduction of different substituents onto the pyrazine ring can profoundly affect its electronic transitions. Alkylation of amino groups on a dicyanopyrazine core, for example, can produce a large bathochromic (red) shift in the absorption spectrum of 40-60 nm. google.com

While many simple pyrazines are weakly fluorescent, functionalization can enhance emission. Pyrazine derivatives have been investigated for their fluorescence quenching abilities when interacting with biomolecules like human serum albumin (HSA), suggesting that the pyrazine moiety can engage in energy or electron transfer processes with tryptophan residues. semanticscholar.orgnih.gov Although direct evidence is pending for Fmoc-L-Ala(2-pyrazinyl)-OH, the pyrazinyl side chain could potentially act as a photosensitizer, a molecule that can absorb light energy and transfer it to another molecule, such as molecular oxygen, to generate reactive oxygen species (ROS). This property is the basis of photodynamic therapy, and other nitrogen-containing heterocycles have been explored for this purpose. researchgate.net

| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (ΦF) | Key Findings/Context | Reference |

|---|---|---|---|---|---|

| Pyrazine-based BPh2 complex | ~450-470 | ~480-500 | 0.59 - 0.94 | Exhibits solvatochromic fluorescence; quantum yield depends on solvent. | acs.org |

| Pyrazine-based photosensitizer (TPPF) | 422 | Not Reported | Not Reported | Designed for dye-sensitized solar cells; absorbs up to 520 nm. | mdpi.com |

| Pyridinium 5-aminothiazole (related N-heterocycle) | ~380-400 | ~500-520 | Not Reported | Shows bathochromic shifts upon alkylation, indicating tunable properties. | rsc.org |

Stability and Reactivity under Diverse Chemical Conditions

The stability of Fmoc-L-Ala(2-pyrazinyl)-OH is governed by its three main components: the fluorenylmethyloxycarbonyl (Fmoc) protecting group, the L-alanine backbone, and the 2-pyrazinyl side chain.

Fmoc Group: The Fmoc group is notoriously labile under basic conditions. It is readily cleaved by amines, such as piperidine (B6355638) in dimethylformamide (DMF), which is the standard method for its removal during solid-phase peptide synthesis. It is, however, stable to acidic conditions, allowing for the use of acid-labile side-chain protecting groups in orthogonal protection strategies.

Pyrazine Ring: The pyrazine ring is a stable aromatic system. Its aromaticity lends it considerable resistance to degradation under many chemical conditions. However, the nitrogen atoms make the ring electron-deficient and susceptible to nucleophilic attack, particularly if the ring is activated by an electron-withdrawing group or quaternization of a ring nitrogen. The stability of alkylpyrazines has been investigated using density functional theory (DFT), providing insights into the factors governing their aggregation and stability. researchgate.net Studies on pyrazines in food systems show they can be formed during Maillard reactions and may degrade under certain pH and temperature conditions. jfda-online.comscispace.com

Reactivity of the Pyrazine Moiety:

Basicity: Pyrazine is a weak base compared to pyridine, with the pKa of its conjugate acid being approximately 0.6. mdpi.com This means the nitrogen atoms are not easily protonated except in strongly acidic media.

N-Oxidation: The ring nitrogens can be oxidized to form pyrazine N-oxides using strong oxidizing agents like trifluoroperacetic acid. rsc.org These N-oxides exhibit altered reactivity; for example, they can facilitate nucleophilic substitution of hydrogen on the pyrazine ring. researchgate.netrsc.org

Nucleophilic Aromatic Substitution: Unactivated pyrazine is generally resistant to nucleophilic attack. However, the presence of a good leaving group (e.g., a halide) on the ring allows for nucleophilic substitution reactions. For instance, in 2,5-dichloro-3,6-dimethylpyrazine (B1353505) di-N-oxide, both chlorine atoms can be displaced by alkoxide ions. rsc.org

Metal Coordination: The lone pair of electrons on the pyrazine nitrogen atoms allows them to act as ligands, coordinating to metal ions. Dinuclear platinum(II) complexes have been shown to react with peptides containing pyrazine-bridging ligands. nih.gov

| Reaction Condition/Reagent | Expected Reactivity of Pyrazinyl Group | Potential Product Type | Reference |

|---|---|---|---|

| Strong Base (e.g., Piperidine) | Pyrazine ring is stable; Fmoc group is cleaved. | H-L-Ala(2-pyrazinyl)-OH | - |

| Strong Acid (e.g., TFA) | Pyrazine ring is stable; may be protonated. Fmoc group is stable. | Fmoc-L-Ala(2-pyrazinyl)-OH (protonated) | - |

| Strong Oxidizing Agent (e.g., m-CPBA, CF3CO3H) | Oxidation of one or both ring nitrogens. | Fmoc-L-Ala(2-pyrazinyl)-OH N-oxide | rsc.org |

| Metal Ions (e.g., Pt(II), Pd(II)) | Coordination via nitrogen lone pairs. | Metal-pyrazine complex | nih.gov |

Development of Novel Reaction Pathways Utilizing the Pyrazinyl Group

The unique structure of the pyrazinyl group in Fmoc-L-Ala(2-pyrazinyl)-OH makes it a target for developing novel chemical reactions that go beyond its simple incorporation as a passive structural element in a peptide chain.

Transition-Metal-Catalyzed Cross-Coupling: One of the most powerful strategies for modifying aromatic heterocycles is transition-metal-catalyzed cross-coupling. eie.grwiley.commdpi.com While the native pyrazinyl group is unreactive, a halogenated precursor, such as Fmoc-L-Ala(2-(X-pyrazinyl))-OH (where X = Br, I), would be an excellent substrate for reactions like Suzuki, Stille, Sonogashira, or Buchwald-Hartwig aminations. researchgate.net This would allow for the site-specific introduction of a vast array of functional groups (aryl, alkyl, alkynyl, amino, etc.) onto the pyrazine side chain, enabling the creation of peptide-based probes, materials, and therapeutics with tailored properties.

Intramolecular Cyclizations: Amino acids and their derivatives are versatile starting materials for the synthesis of complex heterocyclic scaffolds. The pyrazinylalanine structure can be envisioned as a key component in intramolecular cyclization reactions to form fused polycyclic systems. For example, methods have been developed to synthesize pyrazino[2,1-b]quinazoline-3,6-diones from amino acid precursors. nih.govscielo.bracs.org A peptide containing pyrazinylalanine could potentially be induced to undergo similar cyclization reactions, using the pyrazine nitrogen and the peptide backbone to form new rings, leading to novel constrained peptide architectures.

Biomimetic Synthesis and Derivatization: Pyrazine derivatives are found in numerous natural products. mdpi.com The pyrazinylalanine side chain can be a starting point for the biomimetic synthesis of such compounds. For example, the formation of various alkylpyrazines in nature often involves the dimerization of amino acid-derived intermediates. asm.org The pyrazinyl side chain could be functionalized to participate in similar condensation or rearrangement reactions. Furthermore, the reactivity of pyrazine N-oxides offers another route to novel structures. Activation of the pyrazine ring by N-oxidation could allow for subsequent nucleophilic additions to create substituted dihydropyrazine (B8608421) derivatives, which are themselves interesting chemical entities. researchgate.netnih.gov

| Reaction Type | Required Precursor/Condition | Potential Utility | Related Literature |

|---|---|---|---|

| Suzuki Cross-Coupling | Halogenated pyrazinylalanine; Pd catalyst, boronic acid | Installation of aryl/heteroaryl groups. | mdpi.comresearchgate.net |

| Sonogashira Cross-Coupling | Halogenated pyrazinylalanine; Pd/Cu catalyst, terminal alkyne | Installation of alkynyl groups for click chemistry. | researchgate.netsioc-journal.cn |

| Intramolecular Condensation/Cyclization | Peptide containing pyrazinylalanine; dehydrating or coupling agent | Formation of fused heterocyclic systems (e.g., pyrazino-quinazolinones). | scielo.bracs.org |

| N-Oxide Formation and Subsequent Reaction | Oxidizing agent (e.g., m-CPBA), followed by a nucleophile | Access to substituted pyrazines and dihydropyrazines. | rsc.orgresearchgate.net |

Future Research Trajectories and Methodological Innovations

Exploration of Advanced Chemo-Enzymatic Synthesis Techniques

The synthesis of unnatural α-amino acids is a rapidly advancing field. researchgate.netresearchgate.net While traditional chemical synthesis routes exist, chemo-enzymatic methods offer a promising avenue for producing enantiomerically pure UAAs under mild conditions. researchgate.net

Future research will likely focus on adapting and developing enzymatic pathways for the synthesis of L-Ala(2-pyrazinyl)-OH, the core of the title compound. One potential strategy involves leveraging enzymes with broad substrate specificity, such as certain alanine (B10760859) dehydrogenases (AlaDH), which catalyze the reductive amination of α-keto acids. researchgate.net A hypothetical chemo-enzymatic route could involve the chemical synthesis of 2-pyrazinylpyruvic acid, followed by enzymatic amination to yield L-Ala(2-pyrazinyl)-OH. Subsequent protection of the amino group with the fluorenylmethyloxycarbonyl (Fmoc) group would complete the synthesis of Fmoc-L-Ala(2-pyrazinyl)-OH.

Another approach could utilize phosphodiesterases, such as the one from Serratia marcescens, which has shown a broad substrate range in the deprotection of cyclic nucleotides. nih.gov While not directly applicable to amino acid synthesis, the principle of using enzymes for specific, high-yield transformations in multi-step synthetic processes is a key driver of innovation in this area. nih.govnih.gov The development of novel enzyme-catalyzed reactions remains a critical goal for expanding the toolkit available for UAA synthesis. researchgate.net

Integration into High-Throughput Screening of Peptide Libraries for Research Applications

High-throughput screening (HTS) of vast peptide libraries is a cornerstone of modern drug discovery. nih.govbmglabtech.com The integration of non-canonical amino acids (ncAAs) like L-Ala(2-pyrazinyl)-OH into these libraries dramatically expands the accessible chemical space, enabling the discovery of peptides with novel functions and improved drug-like properties. acs.orgnih.govacs.org

Several powerful techniques exist for generating and screening large libraries of peptides containing ncAAs. acs.orgnih.gov Phage display and mRNA display are particularly notable, capable of generating libraries with diversities exceeding 10¹² unique sequences. acs.orgnih.gov The genetic code expansion technology allows for the site-specific incorporation of ncAAs by using orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pairs. acs.orgasm.org This has been successfully used to incorporate over 200 different ncAAs into proteins and peptides. acs.org

Future work will focus on developing efficient orthogonal translation systems for L-Ala(2-pyrazinyl)-OH. Once established, this amino acid can be incorporated into various positions within a peptide library scaffold. These libraries can then be screened against therapeutic targets, such as integrins or ubiquitin, using HTS formats like competitive binding assays with fluorescent readouts. nih.govdrugtargetreview.com The identification of "hit" peptides containing the pyrazinyl moiety can provide valuable structure-activity relationship (SAR) data, guiding the development of more potent and specific therapeutic leads. nih.gov Computational tools, such as molecular docking, can be used as a pre-screening filter to identify promising peptide sequences from virtual libraries, reducing the experimental workload. mdpi.com

Table 1: Comparison of Peptide Library Screening Technologies for ncAA Integration

| Technology | Typical Library Size | Selection Principle | Compatibility with ncAAs like L-Ala(2-pyrazinyl)-OH | Reference |

|---|---|---|---|---|

| Phage Display | 109 - 1012 | Binding affinity to immobilized target | Good; requires genetic code expansion and ribosome tolerance. | acs.org |

| mRNA Display | >1012 | Binding affinity to target in solution | Excellent; flexible system for ncAA incorporation via flexizymes or puromycin-based linkers. | nih.gov |

| One-Bead-One-Compound (OBOC) | 104 - 106 | On-bead binding assays (colorimetric, fluorescent) | Excellent; compatible with solid-phase peptide synthesis using Fmoc-protected ncAAs. | nih.gov |

| Protein Microarray | 102 - 104 | Competitive inhibition assays on a chip | Screening of synthesized peptide libraries containing the ncAA. | nih.gov |

Advancements in Spectroscopic and Computational Characterization of Pyrazinyl-Containing Biomolecules

Understanding the structural and dynamic impact of incorporating L-Ala(2-pyrazinyl)-OH into a peptide is crucial for rational design. This requires sophisticated spectroscopic and computational methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of peptides and proteins containing aromatic residues. nih.govnih.gov For a peptide containing L-Ala(2-pyrazinyl)-OH, 1D and 2D NMR techniques like TOCSY and NOESY can be used to assign proton resonances and determine the conformation of the pyrazinyl side chain and its interactions with other parts of the peptide. chemrxiv.org The aromatic protons of the pyrazine (B50134) ring are expected to have distinct chemical shifts, providing sensitive probes of the local electronic environment. nih.govchemrxiv.orgrsc.org Advanced NMR methods, potentially coupled with deep neural networks, are being developed to enhance the resolution and interpretation of spectra from complex biomolecules containing aromatic side chains. biorxiv.org

Computational chemistry, particularly methods based on Density Functional Theory (DFT) and Fragment Molecular Orbital (FMO), offers deep insights into the electronic properties and interaction energies of molecules. researchgate.netosaka-u.ac.jprsc.org Quantum chemical calculations can be used to determine parameters like the HOMO-LUMO energy gap, dipole moment, and electrostatic potential of L-Ala(2-pyrazinyl)-OH. researchgate.netresearchgate.net These calculations help predict how the pyrazine side chain will engage in interactions such as hydrogen bonding, π-π stacking, and CH/π bonds within a protein-peptide complex. osaka-u.ac.jpnih.gov Molecular dynamics (MD) simulations can further elucidate the conformational dynamics of pyrazinyl-containing peptides and their interactions with biological targets like DNA or proteins. chemrxiv.orgnih.gov

Table 2: Predicted Spectroscopic and Computational Parameters for a Pyrazinyl Moiety in a Peptide Context

| Parameter | Technique | Expected Observation for Pyrazinyl Side Chain | Significance | Reference |

|---|---|---|---|---|

| 1H Chemical Shift (Aromatic) | NMR Spectroscopy | Resonances in the ~7.0-8.5 ppm range, distinct from canonical aromatic amino acids. | Provides information on local environment and conformation. | chemrxiv.orgrsc.org |

| Vibrational Frequencies | FT-IR / FT-Raman | Characteristic peaks for C-N and C=C stretching in the pyrazine ring. | Confirms presence and bonding environment of the pyrazine moiety. | rsc.orgchemrxiv.org |

| Interaction Energies (e.g., PIEDA) | FMO Calculations | Quantification of electrostatic, exchange-repulsion, and charge-transfer interactions. | Details the nature of non-covalent interactions with target receptors. | osaka-u.ac.jp |

| Molecular Electrostatic Potential (MEP) | DFT Calculations | Negative potential near ring nitrogens, indicating hydrogen bond acceptor sites. | Identifies sites for electrophilic and nucleophilic attack and intermolecular interactions. | rsc.orgchemrxiv.org |

Expanding the Scope of Bio-orthogonal Applications in Complex Research Systems

Bio-orthogonal chemistry involves reactions that can occur in complex biological environments without interfering with native processes. acs.orgnih.govspringernature.com A primary strategy involves the incorporation of a non-canonical amino acid bearing a unique chemical handle (e.g., an azide (B81097), alkyne, tetrazine, or cyclopropene) into a protein. acs.orgrsc.org This handle can then be selectively modified with a probe molecule for applications in imaging, diagnostics, and therapeutics. nih.govoregonstate.edu

While the pyrazine ring of L-Ala(2-pyrazinyl)-OH is not a classic bio-orthogonal handle itself, its unique electronic and steric properties open avenues for future research. One trajectory is the development of novel ligation chemistries that are specifically reactive towards the pyrazine heterocycle under physiological conditions.

A more immediate and established approach is to use the pyrazinyl-alanine scaffold as a platform for introducing known bio-orthogonal functionalities. For instance, a derivative such as Fmoc-L-Ala(5-azido-2-pyrazinyl)-OH could be synthesized. Once incorporated into a peptide or protein, the azide group could be selectively targeted using strain-promoted alkyne-azide cycloaddition (SPAAC) or copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions. nih.gov Similarly, the development of pyrazine amino acids bearing tetrazine or isonitrile handles could enable participation in inverse-electron-demand Diels-Alder (IEDDA) or [4+1] cycloaddition reactions, respectively. mdpi.comnih.gov The development of mutually orthogonal reaction pairs allows for the simultaneous labeling of multiple biomolecules within the same system, a powerful tool for studying complex biological interactions. acs.orgmdpi.com

Q & A

Q. What are the key steps for synthesizing Fmoc-L-Ala(2-pyrazinyl)-OH using Fmoc chemistry?

- Methodological Answer : Synthesis involves Fmoc protection of the α-amino group, followed by coupling the 2-pyrazinyl-modified alanine residue. Key steps include:

- Dissolving the starting amino acid in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) .

- Activating the carboxyl group with coupling reagents such as PyBOP or EDC/HOBt to minimize racemization .

- Adjusting pH to ~7 using N-methylmorpholine or acetic acid to stabilize intermediates .

- Purifying the product via flash chromatography (e.g., gradients of petroleum ether/ethyl acetate) .

- Confirming purity via HPLC (>98% threshold) and structural integrity via 1H-NMR .

Q. How is successful coupling of Fmoc-L-Ala(2-pyrazinyl)-OH confirmed in solid-phase peptide synthesis (SPPS)?

- Methodological Answer :

- Kaiser Test : Detects free amines post-coupling; a blue color indicates incomplete coupling .

- TLC/HPLC : Monitor Fmoc deprotection by tracking UV-active Fmoc groups (λ = 301 nm). Absence of Fmoc spots on TLC or peaks in HPLC confirms deprotection .

- Mass Spectrometry : Validates molecular weight of intermediates and final product .

Q. What analytical techniques are critical for characterizing Fmoc-L-Ala(2-pyrazinyl)-OH?

- Methodological Answer :

- HPLC : Assess purity using reverse-phase C18 columns (e.g., 10 mM ammonium acetate/ACN gradients) .

- 1H/13C-NMR : Assign chemical shifts (e.g., δ 7.2–8.5 ppm for aromatic pyrazinyl protons) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm exact mass (e.g., [M+H]+ ion) .

Q. What are optimal storage conditions for Fmoc-L-Ala(2-pyrazinyl)-OH?

- Methodological Answer :

- Store in desiccated conditions at –20°C to prevent hydrolysis of the Fmoc group .

- Use amber vials to avoid light-induced degradation of the pyrazinyl moiety .

Advanced Research Questions

Q. How does the 2-pyrazinyl substituent impact peptide elongation efficiency, and how can challenges be mitigated?

- Methodological Answer :

- Steric Hindrance : The bulky pyrazinyl group may slow coupling. Mitigation includes:

- Using double coupling protocols with excess activated amino acid (2–4 equiv) .

- Employing microwave-assisted synthesis to enhance reaction kinetics .

- Solubility Issues : Poor solubility in DMF/DCM may require co-solvents like DMSO (up to 10% v/v) .

Q. What purification strategies are effective for isolating Fmoc-L-Ala(2-pyrazinyl)-OH post-synthesis?

- Methodological Answer :

- Flash Chromatography : Use silica gel with gradients (e.g., 30–60% ethyl acetate in hexane) .

- Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) to improve crystal yield .

- Prep-HPLC : Employ C18 columns with trifluoroacetic acid (TFA) as an ion-pairing agent for high-purity isolation (>99%) .

Q. How stable is Fmoc-L-Ala(2-pyrazinyl)-OH under standard SPPS conditions, and how can degradation be prevented?

- Methodological Answer :

- Acid Sensitivity : The pyrazinyl group may degrade under prolonged TFA exposure. Limit deprotection to 30–60 minutes .

- Oxidation Risk : Use antioxidants like thioanisole in cleavage cocktails for sulfur-containing analogs .

- Moisture Control : Perform reactions under inert gas (N2/Ar) to prevent hydrolysis .

Q. How can racemization be minimized during incorporation of Fmoc-L-Ala(2-pyrazinyl)-OH into peptides?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.